molecular formula C12H13NO2 B12888041 3-Ethyl-1-phenylpyrrolidine-2,5-dione

3-Ethyl-1-phenylpyrrolidine-2,5-dione

Cat. No.: B12888041
M. Wt: 203.24 g/mol
InChI Key: JPNWHHYAHKHDDO-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenylpyrrolidine-2,5-dione is a chemical compound belonging to the class of pyrrolidine-2,5-diones. This compound is characterized by a pyrrolidine ring substituted with an ethyl group at the third position and a phenyl group at the first position. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-phenylpyrrolidine-2,5-dione typically involves the reaction of ethylamine with phenylsuccinic anhydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase isoenzymes by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the enzyme’s role in the body .

Comparison with Similar Compounds

  • 3-Methylidene-1-phenylpyrrolidine-2,5-dione
  • 1-Benzyl-pyrrolidine-2,5-dione
  • 1-(4-Ethoxy-phenyl)-pyrrolidine-2,5-dione

Comparison: 3-Ethyl-1-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. For example, the ethyl group at the third position can influence the compound’s lipophilicity and, consequently, its ability to interact with biological membranes .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO2/c1-2-9-8-11(14)13(12(9)15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

JPNWHHYAHKHDDO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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